molecular formula C22H22ClN5O B11330101 2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11330101
M. Wt: 407.9 g/mol
InChI Key: HSCMGLYJWVOXED-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a pyrimidinyl-pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

    Coupling with Benzamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with a benzamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine moieties are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiobenzamide: Similar structure but with a thiobenzamide group.

Uniqueness

2-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, pyrimidine ring, and pyrrolidine moiety allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

2-chloro-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O/c1-15-24-20(14-21(25-15)28-12-4-5-13-28)26-16-8-10-17(11-9-16)27-22(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

HSCMGLYJWVOXED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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